1-(4-bromobenzyl)-1H-indole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

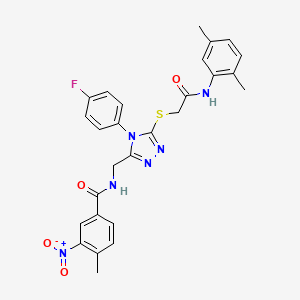

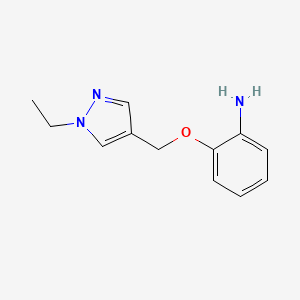

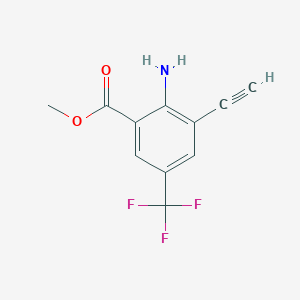

The compound “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “1-(4-bromobenzyl)” part suggests a bromobenzyl group attached to the first position of the indole structure, and the “5-carbonitrile” indicates a nitrile group (-C≡N) attached to the fifth position .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using techniques like X-ray single crystal diffraction, FTIR, 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” are not available, similar compounds often participate in reactions like oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using various analytical techniques. For similar compounds, properties like melting point, boiling point, density, and solubility are often reported .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : 1-(4-bromobenzyl)-1H-indole-5-carbonitrile and similar compounds have been synthesized using techniques like Cu-catalyzed reactions, indicating their potential for varied chemical syntheses (Kobayashi et al., 2015).

- Crystal Structure Elucidation : The crystal structures of related indole-carbonitrile compounds have been determined, which is crucial for understanding their physical and chemical properties (Vimala et al., 2016).

Chemical Properties and Reactions

- Nucleophilic Reactivity : Studies on the nucleophilic reactivities of similar indole compounds provide insights into their chemical behaviors, useful in organic synthesis (Lakhdar et al., 2006).

- Photochemical Reactions : Photolysis studies on analogous compounds reveal their potential in creating new chemical structures, which can be applied in advanced material science and medicinal chemistry (Mitchell & Rees, 1987).

Biological and Medicinal Applications

- Anticancer Activity : Certain indole-carbonitrile compounds have shown potential anticancer activity, highlighting their relevance in drug discovery (Chen et al., 2014).

- Antimicrobial and Enzyme Inhibitory Activity : Research indicates that some indole derivatives possess antimicrobial properties and can inhibit specific enzymes, suggesting their use in developing new therapeutics (Attaby et al., 2007).

Advanced Synthesis and Drug Design

- Novel Synthesis Methodologies : Innovative methods for synthesizing indole-carbonitrile derivatives open up possibilities for creating complex pharmaceutical compounds (Harjani et al., 2014).

- Molecular Docking Studies : Some studies involve molecular docking to assess the potential of indole derivatives as inhibitors for specific diseases, demonstrating their application in targeted drug design (Ivashchenko et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZPLUCKKYATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-1H-indole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2854076.png)

![4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol](/img/structure/B2854079.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2854082.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2854096.png)